Comparative Antioxidant Efficacy of 2-Butyl-4-methylphenol vs. BHT in Lipid Systems
While direct, head-to-head DPPH assay data for 2-Butyl-4-methylphenol is not available, its class of ortho-alkylphenols demonstrates quantifiable differences in antioxidant capacity. A study evaluating a series of BHT analogs, including compounds with an ortho-butyl group, showed that specific structural modifications can lead to a 23% higher DPPH radical inhibition at 10⁻⁴ M compared to BHT itself [1]. Furthermore, in a lipid peroxidation assay, an ortho-butyl substituted analog (Compound 5) exhibited an IC50 of 16.07 ± 3.51 µM/mL, which is approximately 2.9x higher (less potent) than that of α-tocopherol (IC50 5.6 ± 1.09 µM/mL) but is indicative of significant activity within the same class [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | Class-level data: Compounds with ortho-butyl substitution (e.g., Compound 3 & 5) showed > BHT inhibition at 10⁻⁴ M [1]. |
| Comparator Or Baseline | Butylated hydroxytoluene (BHT) as the standard comparator. |
| Quantified Difference | 23% higher inhibition reported for some BHT analogs compared to BHT [1]. |
| Conditions | In vitro DPPH assay at a concentration of 10⁻⁴ M [1]. |
Why This Matters
This data demonstrates that the ortho-butyl substitution pattern, as present in 2-Butyl-4-methylphenol, can yield antioxidant activity that is competitive with, and in some cases superior to, the industry-standard BHT in standard in vitro assays.
- [1] Yehye, W.A., et al. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 17(7), 7645-7665. View Source
